molecular formula C12H13NO3 B14363481 6-Phenyl-5,8-dihydro-2H,4H-1,3,5-dioxazocine-7-carbaldehyde CAS No. 92897-90-0

6-Phenyl-5,8-dihydro-2H,4H-1,3,5-dioxazocine-7-carbaldehyde

Cat. No.: B14363481
CAS No.: 92897-90-0
M. Wt: 219.24 g/mol
InChI Key: JCJSQPFOWRKCBL-UHFFFAOYSA-N
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Description

6-Phenyl-5,8-dihydro-2H,4H-1,3,5-dioxazocine-7-carbaldehyde is a heterocyclic compound that features a dioxazocine ring system with a phenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-5,8-dihydro-2H,4H-1,3,5-dioxazocine-7-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted amine with a dihydroxyacetone derivative in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-5,8-dihydro-2H,4H-1,3,5-dioxazocine-7-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: 6-Phenyl-5,8-dihydro-2H,4H-1,3,5-dioxazocine-7-carboxylic acid.

    Reduction: 6-Phenyl-5,8-dihydro-2H,4H-1,3,5-dioxazocine-7-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-Phenyl-5,8-dihydro-2H,4H-1,3,5-dioxazocine-7-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Phenyl-5,8-dihydro-2H,4H-1,3,5-dioxazocine-7-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of their activity. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxyflavanone: A flavonoid with a similar dioxazocine ring system but with a methoxy group instead of a phenyl group.

    Baicalin: A flavonoid glucuronide with a similar ring structure but different functional groups.

Uniqueness

6-Phenyl-5,8-dihydro-2H,4H-1,3,5-dioxazocine-7-carbaldehyde is unique due to its combination of a phenyl group and an aldehyde functional group within the dioxazocine ring system. This unique structure imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.

Properties

CAS No.

92897-90-0

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

6-phenyl-5,8-dihydro-4H-1,3,5-dioxazocine-7-carbaldehyde

InChI

InChI=1S/C12H13NO3/c14-6-11-7-15-9-16-8-13-12(11)10-4-2-1-3-5-10/h1-6,13H,7-9H2

InChI Key

JCJSQPFOWRKCBL-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(NCOCO1)C2=CC=CC=C2)C=O

Origin of Product

United States

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